molecular formula C₁₇H₂₆N₂O₂ B030509 2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)- CAS No. 163589-30-8

2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)-

Cat. No. B030509
M. Wt: 290.4 g/mol
InChI Key: IXOVDWXTIIYVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. Therefore, a comprehensive analysis of its synthesis is not possible with the available information .


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

  • Antimyotonic Agents : A study found that certain analogues of tocainide, which share structural similarities with 2-Piperidinecarboxamide, act as potent skeletal muscle sodium channel blockers. These compounds were more effective compared to tocainide, showing potential as antimyotonic agents (Catalano et al., 2008).

  • Anticonvulsant Activity : Various 2-piperidinecarboxamides were synthesized and evaluated for their anticonvulsant properties. The study discovered that several N-(benzyl)-2-piperidinecarboxamides exhibited significant activity against seizures in animal models (Ho et al., 1998); (Ho et al., 2001).

  • Synthesis of Polyamides : A study focused on the synthesis of polyamides incorporating theophylline and thymine, using derivatives of 2-piperidinecarboxylic acid. These polyamides are soluble in specific solvents and have potential applications in polymer chemistry (Hattori & Kinoshita, 1979).

  • Muscarinic Receptor Antagonists : Alpha-hydroxyamides with certain substituents were synthesized and evaluated as antagonists of the M3 muscarinic receptor. Compounds involving piperidine structures showed notable potency, indicating potential for further investigation (Broadley et al., 2011).

  • Synthesis of Ropivacaine Hydrochloride : The compound has been utilized in the synthesis of Ropivacaine hydrochloride, a local anesthetic, indicating its relevance in pharmaceutical manufacturing (Fu Xiaobin, 2012).

  • Cytotoxic Properties : A study synthesized aminoalkyl derivatives of selected dicarboximides, including compounds related to 2-piperidinecarboxamide, and evaluated their cytotoxic properties against various cancer cell lines (Kuran et al., 2016).

  • Clinical Application : Ropivacaine, closely related to 2-Piperidinecarboxamide, has been effectively used in brachial plexus anesthesia, demonstrating its clinical relevance in anesthesia and analgesia (Singelyn, 2001).

Safety And Hazards

While the search results mention safety, risk, and hazard information related to this compound, they do not provide specific details .

Future Directions

The search results do not provide specific information on the future directions or potential applications of this compound .

properties

IUPAC Name

N-(3-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-4-10-19-11-6-5-7-14(19)17(21)18-16-12(2)8-9-15(20)13(16)3/h8-9,14,20H,4-7,10-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOVDWXTIIYVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439025
Record name 3'-Hydroxyropivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

CAS RN

163589-30-8
Record name 3'-Hydroxyropivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)-
Reactant of Route 2
2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)-
Reactant of Route 3
2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)-
Reactant of Route 4
2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)-
Reactant of Route 5
2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)-
Reactant of Route 6
Reactant of Route 6
2-Piperidinecarboxamide, N-(3-hydroxy-2,6-dimethylphenyl)-1-propyl-, (2S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.